molecular formula C11H12N4O2 B11053181 N-(2,3-dihydro-1,4-benzodioxin-6-ylmethyl)-1H-1,2,4-triazol-3-amine

N-(2,3-dihydro-1,4-benzodioxin-6-ylmethyl)-1H-1,2,4-triazol-3-amine

Cat. No. B11053181
M. Wt: 232.24 g/mol
InChI Key: AGVHVNVVYPQIMF-UHFFFAOYSA-N
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Description

N-(2,3-dihydro-1,4-benzodioxin-6-ylmethyl)-1H-1,2,4-triazol-3-amine is a synthetic organic compound that belongs to the class of triazole derivatives. This compound is characterized by the presence of a benzodioxin ring fused with a triazole moiety, making it a molecule of interest in various fields of scientific research due to its potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,3-dihydro-1,4-benzodioxin-6-ylmethyl)-1H-1,2,4-triazol-3-amine typically involves the following steps:

    Formation of the Benzodioxin Ring: The initial step involves the formation of the 2,3-dihydro-1,4-benzodioxin ring. This can be achieved through the cyclization of catechol derivatives with appropriate dihalides under basic conditions.

    Attachment of the Triazole Moiety: The benzodioxin intermediate is then reacted with a triazole precursor. This step often involves nucleophilic substitution reactions where the triazole ring is introduced via a suitable leaving group.

    Final Coupling: The final step involves the coupling of the benzodioxin-triazole intermediate with an amine group to form the desired compound. This can be achieved using various coupling agents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent quality and yield. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, would be crucial to maximize efficiency and minimize costs.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the benzodioxin ring, leading to the formation of quinone derivatives.

    Reduction: Reduction reactions can target the triazole ring, potentially converting it into a dihydrotriazole derivative.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Nucleophilic substitution reactions often employ reagents like alkyl halides or acyl chlorides in the presence of a base.

Major Products

    Oxidation: Quinone derivatives.

    Reduction: Dihydrotriazole derivatives.

    Substitution: Various N-substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, N-(2,3-dihydro-1,4-benzodioxin-6-ylmethyl)-1H-1,2,4-triazol-3-amine is used as a building block for the synthesis of more complex molecules

Biology

Biologically, this compound has shown promise as a potential therapeutic agent. Its triazole moiety is known for its bioactivity, making it a candidate for drug development, particularly in the fields of antimicrobial and anticancer research.

Medicine

In medicine, derivatives of this compound are being investigated for their potential use as pharmaceuticals. The compound’s ability to interact with various biological targets makes it a promising candidate for the treatment of diseases such as cancer, bacterial infections, and neurological disorders.

Industry

Industrially, this compound can be used in the development of new materials with specific properties, such as polymers and coatings. Its unique chemical structure allows for the creation of materials with enhanced durability and functionality.

Mechanism of Action

The mechanism of action of N-(2,3-dihydro-1,4-benzodioxin-6-ylmethyl)-1H-1,2,4-triazol-3-amine involves its interaction with specific molecular targets within biological systems. The triazole ring is known to inhibit enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to the disruption of essential biological pathways, resulting in the compound’s therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

  • N-(2,3-dihydro-1,4-benzodioxin-6-ylmethyl)-4-fluoro-2-methylaniline
  • N-(2,3-dihydro-1,4-benzodioxin-6-yl)benzenesulfonamide

Uniqueness

Compared to similar compounds, N-(2,3-dihydro-1,4-benzodioxin-6-ylmethyl)-1H-1,2,4-triazol-3-amine stands out due to its unique combination of a benzodioxin ring and a triazole moiety. This combination imparts distinct chemical and biological properties, making it a versatile compound for various applications. Its ability to undergo multiple types of chemical reactions and its potential bioactivity further enhance its uniqueness.

properties

Molecular Formula

C11H12N4O2

Molecular Weight

232.24 g/mol

IUPAC Name

N-(2,3-dihydro-1,4-benzodioxin-6-ylmethyl)-1H-1,2,4-triazol-5-amine

InChI

InChI=1S/C11H12N4O2/c1-2-9-10(17-4-3-16-9)5-8(1)6-12-11-13-7-14-15-11/h1-2,5,7H,3-4,6H2,(H2,12,13,14,15)

InChI Key

AGVHVNVVYPQIMF-UHFFFAOYSA-N

Canonical SMILES

C1COC2=C(O1)C=CC(=C2)CNC3=NC=NN3

Origin of Product

United States

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